rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
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Overview
Description
rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-d][1,2]oxazole ring and the introduction of the formyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid .
- rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate .
Uniqueness
rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate is unique due to its specific structural features, such as the formyl group and the tert-butyl ester
Properties
Molecular Formula |
C11H16N2O4 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-3-formyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)16-10(15)13-4-7-8(6-14)12-17-9(7)5-13/h6-7,9H,4-5H2,1-3H3/t7-,9-/m0/s1 |
InChI Key |
OFWFKXLRYBCCJY-CBAPKCEASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)ON=C2C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C=O |
Origin of Product |
United States |
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